molecular formula C8H13NO4S B14378471 2-Hydroxypropyl 5-oxothiomorpholine-3-carboxylate CAS No. 88620-30-8

2-Hydroxypropyl 5-oxothiomorpholine-3-carboxylate

Cat. No.: B14378471
CAS No.: 88620-30-8
M. Wt: 219.26 g/mol
InChI Key: KNVBLMJDDPSSLI-UHFFFAOYSA-N
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Description

2-Hydroxypropyl 5-oxothiomorpholine-3-carboxylate is a chemical compound with a unique structure that includes a thiomorpholine ring, a carboxylate group, and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxypropyl 5-oxothiomorpholine-3-carboxylate typically involves the reaction of thiomorpholine-3-carboxylic acid with 2-hydroxypropyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypropyl 5-oxothiomorpholine-3-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

2-Hydroxypropyl 5-oxothiomorpholine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Hydroxypropyl 5-oxothiomorpholine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to fully elucidate the exact mechanism of action and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Hydroxypropyl 5-oxothiomorpholine-3-carboxylate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

88620-30-8

Molecular Formula

C8H13NO4S

Molecular Weight

219.26 g/mol

IUPAC Name

2-hydroxypropyl 5-oxothiomorpholine-3-carboxylate

InChI

InChI=1S/C8H13NO4S/c1-5(10)2-13-8(12)6-3-14-4-7(11)9-6/h5-6,10H,2-4H2,1H3,(H,9,11)

InChI Key

KNVBLMJDDPSSLI-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C1CSCC(=O)N1)O

Origin of Product

United States

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